![molecular formula C13H16N2O B14903692 3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
3-[(Propylamino)methyl]quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Propylamino)methyl)quinolin-2(1H)-one is a compound belonging to the quinolin-2(1H)-one family, which is known for its diverse biological activities and chemical properties. This compound features a quinolin-2(1H)-one core structure with a propylamino methyl group attached at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Propylamino)methyl)quinolin-2(1H)-one typically involves the functionalization of the quinolin-2(1H)-one core. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions are often carried out under mild conditions using suitable catalysts and reagents.
Industrial Production Methods
Industrial production of 3-((Propylamino)methyl)quinolin-2(1H)-one may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free methodologies have gained popularity due to their environmentally benign nature. These methods often utilize visible light or electrochemical catalysis to achieve the desired functionalization .
Chemical Reactions Analysis
Types of Reactions
3-((Propylamino)methyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinolin-2(1H)-one core or the propylamino methyl group.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the quinolin-2(1H)-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve mild temperatures and the use of suitable solvents and catalysts .
Major Products Formed
The major products formed from these reactions include various quinolin-2(1H)-one derivatives with different functional groups, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
3-((Propylamino)methyl)quinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of various chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-((Propylamino)methyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3-((Propylamino)methyl)quinolin-2(1H)-one can be compared with other similar compounds, such as:
Quinoxalin-2(1H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Quinolin-2(1H)-one derivatives: These compounds have modifications at different positions on the quinolin-2(1H)-one core, leading to diverse properties and applications
The uniqueness of 3-((Propylamino)methyl)quinolin-2(1H)-one lies in its specific functionalization at the 3-position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(propylaminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)15-13(11)16/h3-6,8,14H,2,7,9H2,1H3,(H,15,16) |
InChI Key |
KUGPEPFDEVTJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
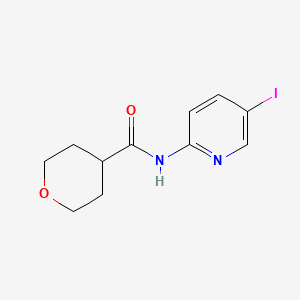
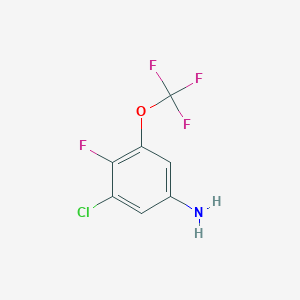

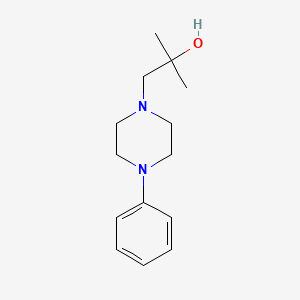
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
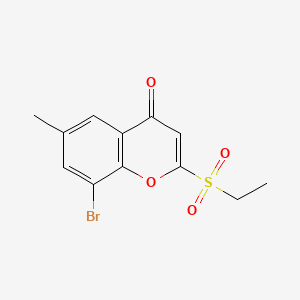
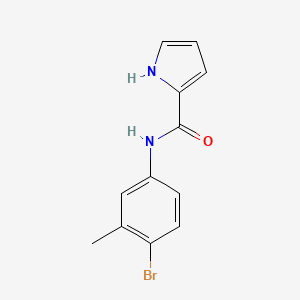
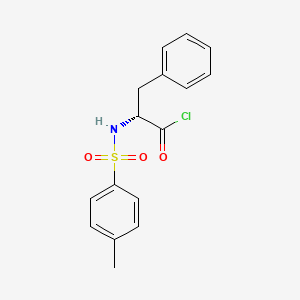
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
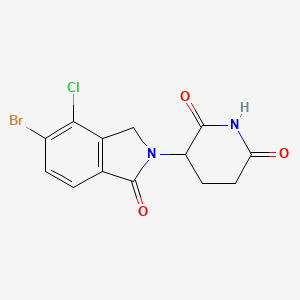

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
